![molecular formula C13H17NO2S B14378431 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide CAS No. 88124-20-3](/img/structure/B14378431.png)
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is a chemical compound with a complex structure that includes a phenylsulfanyl group and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butanamide derivative with a phenylsulfanyl compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-N-phenylbutanamide: Similar in structure but lacks the phenylsulfanyl group.
Acetoacetanilide: Another related compound with different functional groups.
Uniqueness
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to similar compounds .
Eigenschaften
CAS-Nummer |
88124-20-3 |
|---|---|
Molekularformel |
C13H17NO2S |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
3-oxo-N-(1-phenylsulfanylpropan-2-yl)butanamide |
InChI |
InChI=1S/C13H17NO2S/c1-10(14-13(16)8-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
UDYVJMUJBJSGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC1=CC=CC=C1)NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


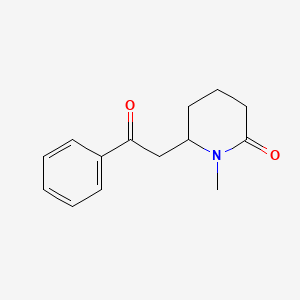

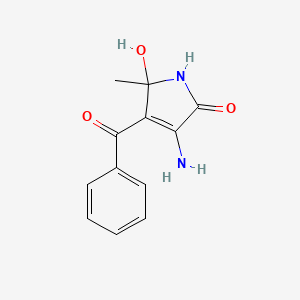
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
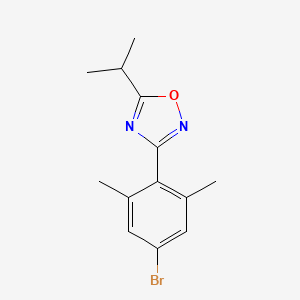
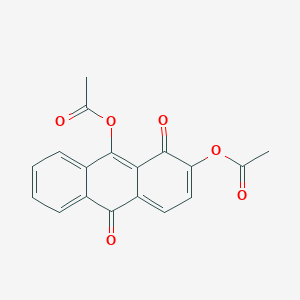
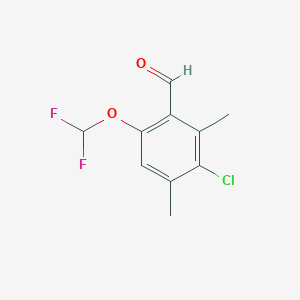
![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)

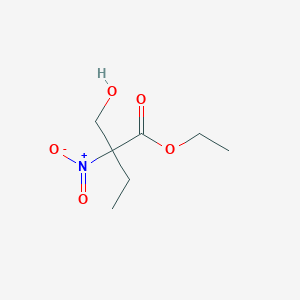

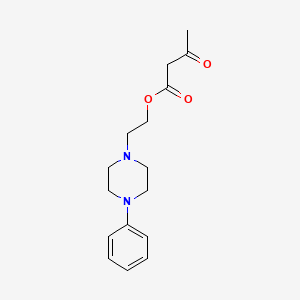
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)
